molecular formula C7H14O B2807012 (3-Methylcyclopentyl)methanol CAS No. 69009-97-8

(3-Methylcyclopentyl)methanol

Cat. No.: B2807012
CAS No.: 69009-97-8
M. Wt: 114.188
InChI Key: PNZNVGRTAKUKGI-UHFFFAOYSA-N
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Description

(3-Methylcyclopentyl)methanol is an organic chemical compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . It is a derivative of cyclopentane featuring a methyl group and a hydroxymethyl group attached to its ring, which classifies it as an aliphatic alcohol. This structure makes it a valuable intermediate and building block in organic synthesis and pharmaceutical research . The compound is associated with several identifiers, including CAS numbers 3857-14-5 and 69009-97-8, and MDL number MFCD21081219 . Researchers utilize this compound in the development of more complex molecules, such as stereospecific variants like 1-[(1R,3S)-3-methylcyclopentyl]ethanol, highlighting its role in exploring chemical space and producing enantiomerically pure substances . Handling this compound requires careful attention to safety. The compound is classified as flammable, with the signal word "Danger" and the hazard statement H225, indicating that it is a highly flammable liquid and vapor . It has been assigned UN number 1993 and Packing Group III for transportation . Precautionary measures include keeping the container away from heat and ignition sources and avoiding the release of vapors . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZNVGRTAKUKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylcyclopentyl Methanol and Its Derivatives

Direct Synthesis Routes to (3-Methylcyclopentyl)methanol

Direct synthetic methods provide the most straightforward pathways to this compound by targeting precursors that already contain the requisite carbon skeleton. These routes typically involve the reduction of a carbonyl or carboxyl group at the C1 position of the 3-methylcyclopentane ring.

Reductive Transformations of Cyclic Ester, Ketone, and Aldehyde Precursors

The reduction of cyclic esters, ketones, and aldehydes is a fundamental and widely employed strategy for the synthesis of this compound. The choice of precursor and reducing agent is critical to achieving high yields and selectivity.

Starting from 3-methylcyclopentanone, a simple reduction of the ketone functionality yields the corresponding secondary alcohol, 3-methylcyclopentanol, not the target primary alcohol. To obtain this compound, one must start with a precursor containing a C1-carboxyl or aldehyde group.

The reduction of 3-methylcyclopentanecarbaldehyde offers a direct route to the target primary alcohol. This transformation is typically accomplished using mild reducing agents. Similarly, derivatives of 3-methylcyclopentanecarboxylic acid, such as its corresponding esters, can be reduced to this compound using more powerful reducing agents.

PrecursorReducing AgentProduct
3-MethylcyclopentanecarbaldehydeSodium Borohydride (B1222165) (NaBH₄)This compound
Methyl 3-methylcyclopentanecarboxylateLithium Aluminum Hydride (LiAlH₄)This compound
3-Methylcyclopentanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)This compound

This table presents common reductive transformations leading to this compound.

Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are required for the reduction of carboxylic acids and esters, while milder reagents such as Sodium Borohydride (NaBH₄) are sufficient for the reduction of aldehydes.

Grignard Reagent Approaches for Cyclopentylmethanol Formation

Grignard reagents provide a powerful method for carbon-carbon bond formation and can be utilized to synthesize this compound. This approach involves the reaction of a 3-methylcyclopentylmagnesium halide with formaldehyde, a one-carbon electrophile.

The Grignard reagent, acting as a carbanion equivalent, attacks the electrophilic carbonyl carbon of formaldehyde. researchgate.net The initial product is a magnesium alkoxide, which, upon acidic workup, is protonated to yield the primary alcohol, this compound. researchgate.nettcichemicals.com This method is highly effective for converting an alkyl or aryl halide into a primary alcohol with the addition of one carbon atom. researchgate.net

Reaction Scheme:

Formation of Grignard Reagent: 3-Methylcyclopentyl bromide reacts with magnesium metal in an ether solvent to form 3-methylcyclopentylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is added to formaldehyde (H₂C=O).

Protonation: The resulting alkoxide is treated with an aqueous acid (e.g., H₃O⁺) to afford this compound.

Indirect Synthetic Pathways for Substituted Cyclopentylmethanols

Indirect pathways are essential for creating more complex or stereochemically defined cyclopentylmethanol structures. These routes may involve skeletal rearrangements to form the five-membered ring or employ advanced techniques to control chirality.

Favorskii Rearrangement in Cyclopentylmethanol Synthesis

The Favorskii rearrangement is a powerful reaction for the synthesis of carboxylic acid derivatives from α-halo ketones, often involving a ring contraction when applied to cyclic substrates. organic-chemistry.org This makes it a valuable indirect method for preparing the 3-methylcyclopentyl skeleton from a substituted cyclohexane precursor.

For instance, a 2-chloro-4-methylcyclohexanone can undergo a Favorskii rearrangement in the presence of a base, such as sodium methoxide, to yield methyl 3-methylcyclopentanecarboxylate. wikipedia.orgorganic-synthesis.com The mechanism is believed to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic base to form the more stable carbanion, leading to the ring-contracted ester. organic-chemistry.org

This ester can then be readily reduced to this compound using a potent reducing agent like LiAlH₄, as described in section 2.1.1.

Starting MaterialBase/NucleophileIntermediate ProductFinal Product (after reduction)
2-Chloro-4-methylcyclohexanoneSodium Methoxide (NaOMe)Methyl 3-methylcyclopentanecarboxylateThis compound
2-Bromo-4-methylcyclohexanoneSodium Hydroxide (NaOH)3-Methylcyclopentanecarboxylic acidThis compound

This table illustrates the Favorskii rearrangement as an indirect route to the this compound scaffold.

Stereoselective and Asymmetric Synthesis Strategies for Chiral Cyclopentylmethanol Structures

This compound is a chiral molecule, existing as different stereoisomers. The synthesis of a single, desired enantiomer or diastereomer requires the use of stereoselective or asymmetric synthesis strategies.

One common approach is the asymmetric reduction of a prochiral ketone precursor, such as 3-methylcyclopentanone. This can be achieved using chiral reducing agents or catalysts. For example, catalysts derived from proline, such as the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of ketones. While specific application to 3-methylcyclopentanone is not detailed in the provided sources, this methodology has been successfully applied to similar systems like 3-aryl indanones, yielding products with high enantioselectivity. whiterose.ac.uk

Another powerful strategy involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral carboxylic acid precursor like 3-methylcyclopentanecarboxylic acid can be converted into an amide using a chiral amine, such as a derivative of pseudoephedrine or an oxazolidinone. wikipedia.org The chiral auxiliary then directs the stereoselective alkylation or reduction at a nearby position. After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product and allowing the auxiliary to be recovered.

StrategyPrecursorKey Reagent/ComponentStereochemical Principle
Asymmetric Reduction3-MethylcyclopentanoneChiral catalyst (e.g., CBS catalyst)The catalyst creates a chiral environment, favoring hydride attack on one face of the ketone.
Chiral Auxiliary3-Methylcyclopentanecarboxylic acidChiral oxazolidinone or pseudoephedrineThe auxiliary blocks one face of an enolate intermediate, directing incoming electrophiles to the opposite face. wikipedia.org

This table summarizes key strategies for the asymmetric synthesis of chiral cyclopentylmethanol structures.

Utility of Strategic Protecting Groups in Complex Cyclopentylmethanol Syntheses

In the synthesis of complex molecules, it is often necessary to mask or "protect" certain functional groups to prevent them from reacting under a given set of conditions. organic-chemistry.org A protecting group is a temporarily attached moiety that decreases the reactivity of a functional group and can be removed later in the synthetic sequence. organic-chemistry.org

For the synthesis of complex derivatives of this compound, protecting groups are indispensable. For example, if a synthesis required a Grignard reaction (see 2.1.2) on a substrate that also contained a hydroxyl or carboxylic acid group elsewhere on the cyclopentane (B165970) ring, the acidic proton of that group would quench the Grignard reagent. To prevent this, the hydroxyl group could be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). libretexts.org These groups are stable to the basic conditions of Grignard reagent formation and reaction but can be selectively removed later.

Similarly, if a carbonyl group needed to be preserved while another part of the molecule was being modified with a nucleophile, it could be protected as an acetal or ketal. libretexts.org These are stable to basic and nucleophilic conditions but are readily removed with aqueous acid. The synthesis of a compound like [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol, which contains ether functionalities, illustrates a structure where such strategic considerations would be paramount during its assembly to ensure that the hydroxyl and other reactive sites are manipulated in the correct sequence. smolecule.com

Synthesis of Key Intermediates and Advanced Precursors to this compound Derivatives

The synthesis of this compound and its derivatives relies on the effective preparation of crucial intermediates. These precursors, primarily substituted cyclopentane structures, are assembled through various strategic organic reactions. The methodologies often focus on constructing the five-membered ring, introducing the required methyl and functional groups with appropriate stereochemistry, and manipulating these groups to yield the desired final products. Key intermediates include aldehydes and carboxylic acids, such as 3-methylcyclopentanecarbaldehyde and 3-methylcyclopentanoic acid, which serve as versatile platforms for further chemical modification.

Synthesis of Aldehyde Precursors

3-Methylcyclopentane-1-carbaldehyde is a pivotal intermediate, as its aldehyde group can be readily reduced to the hydroxymethyl group present in this compound. Several synthetic routes have been established for its preparation.

One common laboratory-scale approach begins with the alkylation of cyclopentanone. This method involves introducing the methyl group onto the cyclopentane ring using a Grignard reagent, like methylmagnesium bromide. The resulting tertiary alcohol is then subjected to an oxidation reaction to form the target aldehyde.

For industrial-scale production, a different pathway is often employed, starting from 3-methylcyclopentene. This process involves the catalytic hydrogenation of the alkene, followed by oxidation to yield 3-methylcyclopentane-1-carbaldehyde. This route typically utilizes a palladium catalyst under controlled temperature and pressure for the hydrogenation step.

Another method involves the oxidation of the corresponding carboxylic acid, 3-methylcyclopentane-1-carboxylic acid, using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).

Table 1: Synthetic Pathways to 3-Methylcyclopentane-1-carbaldehyde

Starting Material Key Reagents Product Reaction Type
Cyclopentanone 1. Methylmagnesium bromide (Grignard) 2. Oxidizing agent 3-Methylcyclopentane-1-carbaldehyde Alkylation followed by Oxidation
3-Methylcyclopentene 1. H₂, Palladium catalyst 2. Oxidizing agent 3-Methylcyclopentane-1-carbaldehyde Catalytic Hydrogenation followed by Oxidation

Synthesis of Carboxylic Acid and Other Precursors

Cyclopentane carboxylic acid derivatives are another important class of precursors. A notable synthetic strategy for creating the cyclopentane ring system itself is through ring contraction. google.com This approach can be applied to the preparation of various substituted cyclopentane derivatives. google.com

One such method involves converting a cyclohexane derivative into the desired cyclopentane structure. google.com For example, a cyclohexane diazoketone can be reacted with an amine to induce a ring contraction, forming a cyclopentane acid amide. google.com This highlights a sophisticated approach to constructing the core five-membered ring of advanced precursors. The process can be monitored using techniques like thin-layer chromatography to ensure the complete conversion of the starting materials. google.com

The synthesis of these precursors often involves multiple steps, including the preparation of initial reactants. For instance, adipate esters, which can serve as starting points for cyclohexane derivatives, are prepared by the esterification of the corresponding dicarboxylic acid using an alcohol and an acid catalyst, with the removal of water to drive the reaction to completion. google.com

Table 2: General Ring Contraction Approach for Cyclopentane Derivatives

Starting Material Class Key Transformation Intermediate Product Class
Cyclohexane derivative Diazotization Cyclohexane diazoketone Cyclopentane carboxylic acid derivative

Chemical Reactivity and Transformation Studies of 3 Methylcyclopentyl Methanol and Its Derivatives

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group of (3-Methylcyclopentyl)methanol is a primary alcohol, making it amenable to nucleophilic substitution reactions, typically following an S\textsubscript{N}2 mechanism. youtube.comkau.edu.salibretexts.org These reactions involve the replacement of the hydroxyl group with another nucleophile, a process often facilitated by converting the hydroxyl into a better leaving group.

Formation of Sulfonate Esters (e.g., Methanesulfonates)

To enhance the leaving group ability of the hydroxyl moiety, it is commonly converted into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). This transformation is typically achieved by reacting this compound with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. prepchem.com The base neutralizes the hydrochloric acid generated during the reaction.

The reaction proceeds as follows:

This compound + Methanesulfonyl Chloride → (3-Methylcyclopentyl)methyl Methanesulfonate + Triethylammonium Chloride

This conversion is a crucial step for subsequent nucleophilic substitution reactions, as the sulfonate group is an excellent leaving group.

Subsequent Derivatizations via Sulfonate Intermediates

Once the methanesulfonate is formed, the carbon atom of the hydroxymethyl group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups. For instance, reaction with alkali metal halides can introduce halogen atoms, while reaction with cyanides can yield nitriles.

A notable example is the S\textsubscript{N}2 reaction of a related compound, cis-3-methylcyclopentyl bromide, with an alkali hydroxide. doubtnut.comdoubtnut.com This reaction proceeds with an inversion of configuration, leading to the formation of trans-3-methylcyclopentanol. doubtnut.com This stereochemical outcome is a hallmark of the S\textsubscript{N}2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. kau.edu.sa

Oxidation and Reduction Chemistry of Cyclopentylmethanols

The hydroxymethyl group of this compound can be oxidized to form an aldehyde, and further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.ukyoutube.com Conversely, the corresponding aldehyde, (3-methylcyclopentyl)carbaldehyde, can be reduced back to the primary alcohol.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.comkhanacademy.org

The reduction of the corresponding aldehyde to the primary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

TransformationStarting MaterialReagentProduct
OxidationThis compoundPCC or DMP(3-Methylcyclopentyl)carbaldehyde
OxidationThis compoundKMnO₄ or H₂CrO₄3-Methylcyclopentanecarboxylic acid
Reduction(3-Methylcyclopentyl)carbaldehydeNaBH₄ or LiAlH₄This compound

Condensation Reactions and Macrocyclization Strategies

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org this compound can participate in such reactions, for example, through esterification with a carboxylic acid to form an ester. libretexts.org

Derivatives of this compound can also be employed in macrocyclization strategies. These strategies are crucial for the synthesis of large ring structures, which are present in many biologically active natural products. By incorporating the (3-methylcyclopentyl) moiety into a long-chain molecule with reactive functional groups at both ends, intramolecular cyclization can be induced to form a macrocycle. The specific nature of the condensation or macrocyclization reaction would depend on the other functional groups present in the reacting molecules.

Ring Expansion Phenomena in Cyclopentylmethanol Systems

Cyclopentylmethanol systems can undergo ring expansion reactions under certain conditions, typically involving the formation of a carbocation intermediate. chemistrysteps.com For instance, the reaction of cyclopentylmethanol with a strong acid like sulfuric acid can lead to the formation of cyclohexene. quora.com This occurs through a process where the hydroxyl group is protonated and leaves as a water molecule, generating a primary carbocation. stackexchange.com This unstable primary carbocation can then rearrange via a 1,2-alkyl shift, leading to the expansion of the five-membered ring into a more stable six-membered ring carbocation, which then eliminates a proton to form cyclohexene. chemistrysteps.comquora.com

Starting MaterialReagent/ConditionKey IntermediateProduct
CyclopentylmethanolStrong Acid (e.g., H₂SO₄)Primary Carbocation, then Secondary Cyclohexyl CarbocationCyclohexene

Mechanistic Elucidation of Reactions Involving 3 Methylcyclopentyl Methanol Analogs

Reaction Mechanism Studies of Favorskii Rearrangements in Cyclopentane (B165970) Systems

The Favorskii rearrangement is a significant reaction in organic chemistry, particularly for the synthesis of carboxylic acid derivatives from α-halo ketones and especially for the ring contraction of cyclic α-halo ketones. wikipedia.orgadichemistry.com When applied to cyclopentane precursors, such as α-halocyclohexanones, it provides a direct method for creating cyclopentanecarboxylic acid derivatives. adichemistry.comddugu.ac.in The reaction is typically catalyzed by a base, such as a hydroxide or alkoxide. wikipedia.org

The most widely accepted mechanism for the Favorskii rearrangement is the cyclopropanone mechanism . ddugu.ac.in This pathway involves several key steps:

Enolate Formation : A base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate. adichemistry.comchemistry-reaction.com

Cyclopropanone Intermediate : The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. adichemistry.comchemistry-reaction.com

Nucleophilic Attack : A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate. ddugu.ac.inchemistry-reaction.com

Ring Opening : The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring. This ring-opening is regioselective, typically occurring to form the more stable carbanion. adichemistry.comddugu.ac.in

Protonation : The carbanion is then protonated to yield the final carboxylic acid or derivative product. chemistry-reaction.com

For non-symmetrical ketones, the direction of the ring-opening of the cyclopropanone intermediate is governed primarily by the stability of the carbanion formed. ddugu.ac.in For instance, the cleavage will favor the path that places the negative charge on a less substituted carbon atom.

An alternative pathway, known as the semibenzilic acid mechanism , can operate for α-haloketones that cannot form an enolate (i.e., they lack an α'-hydrogen). adichemistry.com However, for most cyclopentane systems derived from cyclic ketones like 2-chlorocyclohexanone, the cyclopropanone mechanism is the operative pathway for ring contraction. ddugu.ac.in

Table 1: Key Steps in the Cyclopropanone Mechanism of the Favorskii Rearrangement
StepDescriptionIntermediate/Transition State
1Base-mediated deprotonation at the α'-carbon.Enolate Ion
2Intramolecular nucleophilic substitution (SNi).Cyclopropanone Intermediate
3Nucleophilic addition of base (e.g., OH-, OR-) to the carbonyl group.Tetrahedral Intermediate
4Cleavage of the cyclopropane ring to form the most stable carbanion.Carbanion Intermediate
5Protonation of the carbanion.Final Product (Carboxylic Acid/Ester)

Carbocation Rearrangement and Stability in Cyclopentylmethanol Protonation

Reactions involving carbocation intermediates are characterized by their propensity to undergo rearrangements to form more stable species. periodicchemistry.com The protonation of cyclopentylmethanol analogs can lead to the formation of a primary carbocation, which is highly unstable. This instability drives rearrangements, most commonly through 1,2-hydride or 1,2-alkyl shifts, to generate more stable secondary or tertiary carbocations. periodicchemistry.comlibretexts.org

The driving force for these shifts is the increased stability afforded by a greater number of alkyl substituents on the positively charged carbon. periodicchemistry.com The general order of carbocation stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

In the context of a protonated cyclopentylmethanol, the initial loss of a water molecule would form a primary carbocation. This intermediate can undergo two main types of rearrangements:

1,2-Hydride Shift : A hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the carbocation center. This process can convert an unstable carbocation into a more stable one. For example, a primary carbocation can rearrange to a secondary or tertiary carbocation if a suitable hydrogen is available on an adjacent carbon. periodicchemistry.comlibretexts.org

1,2-Alkyl Shift : An entire alkyl group (like a methyl group) migrates with its bonding electrons to the adjacent positively charged carbon. libretexts.org This also serves to generate a more stable carbocation and results in a reorganization of the carbon skeleton. libretexts.org

In cyclopentane systems, these shifts can also lead to ring-expansion reactions. For example, a carbocation on a carbon adjacent to a cyclobutane ring can induce an alkyl shift that expands the ring to a more stable cyclopentane system. masterorganicchemistry.com Similarly, a carbocation adjacent to a cyclopentyl ring could potentially lead to a ring-expanded cyclohexyl carbocation, driven by the relief of ring strain and the formation of a more stable carbocation.

Table 2: Carbocation Rearrangement Pathways
Rearrangement TypeDescriptionDriving ForceExample Outcome
1,2-Hydride ShiftMigration of a hydrogen atom with its electron pair to an adjacent carbocation.Formation of a more stable carbocation (e.g., 1° → 2°).Isomerization of the carbon skeleton's charge location.
1,2-Alkyl ShiftMigration of an alkyl group with its electron pair to an adjacent carbocation.Formation of a more stable carbocation (e.g., 2° → 3°).Reorganization of the carbon framework. libretexts.org
Ring ExpansionAn alkyl shift where the migrating group is part of a strained ring.Relief of ring strain and formation of a more stable carbocation.Conversion of a cyclobutylcarbinyl cation to a cyclopentyl cation.

Theoretical and Computational Chemistry Approaches to Reaction Pathways

Theoretical and computational chemistry have become indispensable tools for elucidating complex reaction mechanisms, including rearrangements in cyclopentane systems. peerj.com Methods such as Density Functional Theory (DFT) and hybrid quantum mechanical/molecular mechanical (QM/MM) calculations allow researchers to model reaction pathways, calculate activation energies, and determine the geometries of transition states and intermediates. rsc.orgresearchgate.net

For the Favorskii rearrangement, computational studies have been used to compare the energetics of the cyclopropanone and semibenzilic acid mechanisms. rsc.org For example, calculations on α-chlorocyclohexanone have shown that the cyclopropanone pathway is energetically more favorable. rsc.org These studies can also model the role of solvent molecules, finding that they can be explicitly involved in proton relay steps, affecting the activation energy of the rate-determining step. rsc.org

Computational approaches have also shed light on the stereochemistry of the rearrangement. High-level ab initio calculations have been used to investigate the chloroenolate to cyclopropanone step, identifying distinct transition states for "inversion" and "retention" of configuration at the carbon-chlorine center. researchgate.net These theoretical models help explain experimental observations and provide a deeper understanding of the factors controlling the reaction's outcome.

These computational tools are not limited to a single reaction type; they are broadly applicable to studying carbocation stability, the transition states of hydride and alkyl shifts, and the thermodynamic driving forces behind these rearrangements. peerj.com By mapping the potential energy surface of a reaction, chemists can predict the most likely pathways and identify key intermediates, offering insights that are often difficult to obtain through experimental means alone.

Applications in Organic Synthesis and Advanced Materials Research

(3-Methylcyclopentyl)methanol and its Derivatives as Synthetic Reagents

While specific literature detailing the use of this compound as a synthetic reagent is not abundant, its structural motifs are present in various building blocks available for chemical synthesis. Organic building blocks are fundamental components for creating more complex organic molecules and are crucial in fields like pharmaceuticals and materials science cymitquimica.comsigmaaldrich.comcymitquimica.com. The presence of both a modifiable cyclopentyl scaffold and a primary alcohol allows for a diverse range of chemical transformations.

The alcohol functionality of this compound can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions such as reductive aminations, esterifications, and amide bond formations. The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of functionalities.

Derivatives such as (1-Amino-3-methylcyclopentyl)methanol are commercially available, indicating their utility as building blocks in synthetic campaigns chemscene.com. These amino-alcohols are bifunctional and can be used to construct more complex molecules through reactions at either the amine or the alcohol group.

Role as Building Blocks for Complex Organic Molecules and Analog Libraries

Organic building blocks are essential for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) cymitquimica.comsigmaaldrich.com. The cyclopentane (B165970) ring is a common feature in many biologically active compounds. The methyl and hydroxymethyl substituents on the cyclopentane ring of this compound provide stereocenters and points of diversification, making it an attractive scaffold for the construction of analog libraries for drug discovery.

The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, represents a green approach to forming C-N and C-C bonds springernature.com. This compound could potentially be employed in such reactions to introduce the (3-methylcyclopentyl)methyl group into various molecular frameworks, generating libraries of compounds for biological screening.

The synthesis of complex molecules often relies on the availability of chiral building blocks. Enantiomerically pure derivatives of this compound can serve as starting materials for the synthesis of stereochemically defined target molecules.

Cyclopentylmethanol Derivatives as Model Compounds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates nih.govresearchgate.net. The cyclopentane scaffold is a prevalent motif in drug molecules. By systematically modifying the substituents on the cyclopentane ring, medicinal chemists can probe the interactions with biological targets and refine the pharmacological profile of a compound series.

Cyclopentylmethanol derivatives offer several avenues for SAR exploration. The hydroxyl group can be used as a handle to attach various functionalities or to explore hydrogen bonding interactions within a receptor's active site. The methyl group on the cyclopentane ring introduces a stereocenter and a lipophilic contact point, the positioning of which can significantly impact biological activity.

For instance, in the development of pyrimidine (B1678525) derivatives as antitumor agents, the size and nature of a cycloalkyl group were found to be critical for activity nih.gov. Similarly, the modification of the polyketide side chain of the natural product doliculide allowed for SAR studies that revealed the sensitivity of its cytotoxic activity to structural changes mdpi.com. These examples highlight how the systematic modification of cyclic scaffolds, such as that in cyclopentylmethanol, can yield valuable insights into the SAR of a chemical series. A series of cyclopentaquinoline derivatives were synthesized and evaluated for their anticancer activities, with the SAR study providing guidance for future structural modifications rsc.org.

Utilization in the Modification of Biomolecules

The selective chemical modification of biomolecules, such as peptides and proteins, is a powerful tool in chemical biology and drug development mdpi.com. The introduction of non-natural moieties can enhance the therapeutic properties of peptides, such as their stability and cell permeability.

While direct examples of this compound in bioconjugation are not readily found, the functional groups it possesses are amenable to such applications. The primary alcohol can be oxidized to an aldehyde, which can then undergo reactions with aminooxy- or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages.

Fluoroalcohols have been shown to be effective solvents for the chemical modification of biomolecules, including polypeptides, nucleic acids, and saccharides nih.gov. This suggests that the broader class of functionalized alcohols, including cyclopentylmethanol derivatives, could be utilized in bioconjugation strategies. The development of new methods for biomolecule modification is an active area of research, and the unique steric and electronic properties of the (3-methylcyclopentyl)methyl group could offer advantages in specific applications.

Cyclopentyl Ethers as Green Solvents in Chemical Processes (e.g., Cyclopentyl Methyl Ether)

A significant application of the cyclopentyl scaffold in green chemistry is the use of Cyclopentyl Methyl Ether (CPME) as an environmentally friendly solvent nih.govresearchgate.netgunjalindustries.comnih.govzeon.co.jp. CPME is considered a green alternative to traditional ether solvents like tetrahydrofuran (THF), dioxane, and methyl tert-butyl ether (MTBE) due to its favorable properties.

Properties and Advantages of CPME:

PropertyAdvantage
High Hydrophobicity Easy separation from water, reducing wastewater and simplifying product isolation. zeon.co.jp
Low Peroxide Formation Increased safety compared to other ether solvents that can form explosive peroxides. gunjalindustries.comzeon.co.jp
High Boiling Point (106 °C) Allows for a wider range of reaction temperatures and reduces solvent loss through evaporation.
Stability Stable under both acidic and basic conditions, making it suitable for a wide variety of chemical reactions. nih.govresearchgate.net
Azeotropic Dehydration Efficiently removes water from reaction mixtures. gunjalindustries.com
Ease of Recovery and Recycling Contributes to a more sustainable chemical process. nih.gov

CPME has been successfully employed as a solvent in a wide array of organic reactions, including Grignard reactions, Suzuki couplings, and reductions zeon.co.jp. Its hydrophobic nature makes it particularly well-suited for reactions involving water-sensitive reagents. The use of CPME aligns with several of the 12 Principles of Green Chemistry, promoting safer chemistry and pollution prevention researchgate.net.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3-Methylcyclopentyl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular architecture can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between adjacent protons. For this compound, the spectrum is expected to show several distinct signals corresponding to the protons on the methyl group, the cyclopentane (B165970) ring, and the hydroxymethyl group. The chemical shifts are influenced by the electron density around the protons, with those closer to the electronegative oxygen atom of the alcohol group appearing further downfield. Spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the carbon framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Given the structure of this compound, including its cis and trans isomers, a specific number of signals corresponding to each unique carbon atom is expected. The carbon of the hydroxymethyl group (-CH₂OH) would appear significantly downfield due to the deshielding effect of the attached oxygen atom. The carbons of the cyclopentane ring and the methyl group would resonate at higher fields.

Predicted NMR Data for this compound Disclaimer: The following table contains predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Actual experimental values may vary based on solvent and other experimental conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₃~0.9 - 1.1Doublet~19 - 22
Ring -CH₂~1.2 - 1.9Multiplet~30 - 40
Ring -CH-~1.8 - 2.2Multiplet~35 - 45
-CH₂OH~3.4 - 3.6Doublet~65 - 70
-OHVariableSinglet (broad)N/A

Mass Spectrometry (MS) Applications in Compound Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it is highly effective for identifying this compound. nih.gov

Upon introduction into the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), to form a positively charged molecular ion (M⁺•). The exact mass of this ion provides the molecular weight of the compound, which for C₇H₁₄O is 114.19 g/mol . nih.gov The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular "fingerprint."

Common fragmentation pathways for a primary alcohol like this compound include:

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the ring is cleaved, leading to the loss of the hydroxymethyl radical (•CH₂OH). This results in a prominent peak corresponding to the remaining cyclopentyl fragment.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, leading to a peak at m/z = M-18.

Loss of the Methyl Group: Cleavage of the methyl group from the cyclopentane ring results in a fragment at m/z = M-15.

Ring Cleavage: The cyclopentane ring itself can fragment, producing a series of smaller ions characteristic of cyclic alkanes.

Predicted Key Mass Fragments for this compound

m/z Value (Predicted) Identity of Fragment Fragmentation Pathway
114[C₇H₁₄O]⁺•Molecular Ion (M⁺•)
99[C₆H₁₁O]⁺Loss of methyl group (M-15)
96[C₇H₁₂]⁺•Loss of water (M-18)
83[C₆H₁₁]⁺Loss of hydroxymethyl radical (M-31)
69[C₅H₉]⁺Ring fragment
55[C₄H₇]⁺Ring fragment

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or impurities and for assessing its purity. The choice of technique depends on the compound's physical properties, such as its volatility and polarity.

Gas Chromatography (GC): As a relatively volatile alcohol, this compound is well-suited for analysis by Gas Chromatography. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases.

Columns: For a polar analyte like an alcohol, a polar stationary phase is often preferred. Columns with a polyethylene (B3416737) glycol (PEG) phase, such as Carbowax or DB-WAX types, are highly effective for separating alcohols.

Detectors: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and mass spectral information.

High-Performance Liquid Chromatography (HPLC): While GC is often the primary choice, HPLC can also be used, particularly for less volatile derivatives or when analyzing complex matrices. A common mode for a molecule of this polarity would be reversed-phase HPLC.

Stationary Phase: A nonpolar stationary phase, such as C18 or C8 silica, is used.

Mobile Phase: A polar mobile phase, typically a mixture of water and a soluble organic solvent like methanol (B129727) or acetonitrile, is used to elute the compound from the column. Detection is commonly achieved using a refractive index detector (RID) or, if the compound is derivatized with a chromophore, a UV-Vis detector.

Suggested Chromatographic Conditions for this compound Analysis

Technique Parameter Suggested Condition
Gas Chromatography (GC) Stationary PhasePolyethylene Glycol (e.g., DB-WAX)
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection ModeSplit/Splitless
HPLC ModeReversed-Phase
Stationary PhaseC18 (Octadecyl silane)
Mobile PhaseIsocratic or gradient mixture of Water and Methanol/Acetonitrile
DetectorRefractive Index Detector (RID)

Q & A

Q. Table 1. Comparative Physicochemical Properties

PropertyValue (Experimental)Value (Predicted)Method Used
Molecular Weight (g/mol)128.21128.22MS, PubChem
LogP (Octanol-Water)1.8 ± 0.21.75Shake-Flask
Aqueous Solubility (mg/mL)12.310.9HPLC-UV

Q. Table 2. Common Synthetic By-Products

By-ProductFormation ConditionDetection Method
3-MethylcyclopentanoneOver-oxidationGC-MS
Cyclopentene derivativeIncomplete hydrogenation1^1H NMR

Key Considerations for Researchers

  • Stereochemical Integrity : Always validate enantiomeric excess (ee) during synthesis, as minor impurities can skew biological assay results .
  • Data Reproducibility : Document solvent grades, catalyst batches, and ambient conditions meticulously to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates and waste disposal .

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